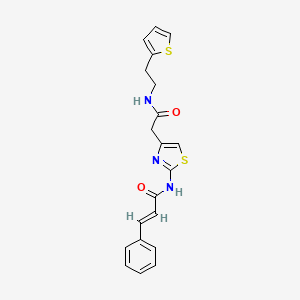
N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
1. Synthesis and Biological Activity
- A study conducted by Attimarad et al. (2017) explored the synthesis of thiazole compounds related to N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)cinnamamide and evaluated their anti-inflammatory, analgesic, and antioxidant activities. These compounds demonstrated notable anti-inflammatory and analgesic properties, comparable to those of standard drugs like indomethacin and aspirin (Attimarad, Khedr, & Aldhubiab, 2017).
2. Antimicrobial Applications
- Research by Wardkhan et al. (2008) on thiazole derivatives showed antimicrobial activities against various bacterial and fungal strains, demonstrating the potential of thiazole compounds in combating microbial infections (Wardkhan, Youssef, Hamed, & Ouf, 2008).
3. Anti-proliferative Screening
- A 2020 study by Sonar et al. reported on the synthesis of new thiazole compounds and tested their anticancer activity against breast cancer cells. The study highlighted the potential use of these compounds in cancer treatment, particularly for breast cancer (Sonar, Pardeshi, Dokhe, Kharat, Zine, Kótai, Pawar, & Thore, 2020).
4. Synthesis for Heterocyclic Derivatives
- Research by Mahmoud et al. (2010) focused on synthesizing various heterocyclic compounds derived from thiazole, demonstrating the chemical versatility and potential industrial applications of these compounds (Shams, Mohareb, Helal, & Mahmoud, 2010).
Mechanism of Action
Mode of Action
It is known that the compound contains a thiophene moiety . Thiophene derivatives are known to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Biochemical Pathways
Given the known biological activities of thiophene derivatives, it is likely that the compound may affect pathways related to inflammation, microbial infection, hypertension, and atherosclerosis . The downstream effects of these pathway alterations would depend on the specific targets of the compound and the context in which it is used.
Pharmacokinetics
It is known that thiophene derivatives are generally soluble in water and other polar solvents , which could influence their absorption and distribution in the body. The metabolism and excretion of the compound would depend on its specific chemical structure and the body’s enzymatic machinery.
Result of Action
Given the known biological activities of thiophene derivatives, it is likely that the compound could have anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . These effects could result in changes in cellular processes and overall health outcomes.
properties
IUPAC Name |
(E)-N-[4-[2-oxo-2-(2-thiophen-2-ylethylamino)ethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c24-18(9-8-15-5-2-1-3-6-15)23-20-22-16(14-27-20)13-19(25)21-11-10-17-7-4-12-26-17/h1-9,12,14H,10-11,13H2,(H,21,25)(H,22,23,24)/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOOEPSEIIMZLP-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinyl)-1,3-thiazole-4-carboxamide](/img/structure/B2406997.png)
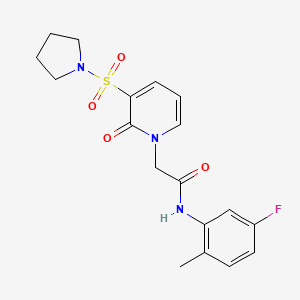
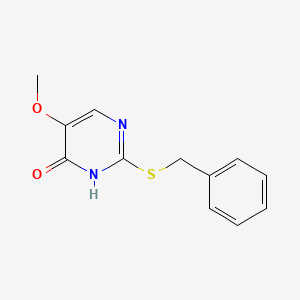
![2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2407002.png)
![4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2407003.png)



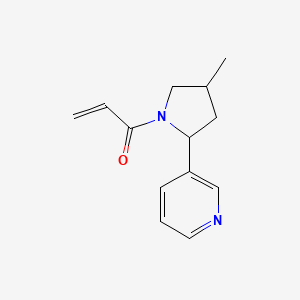
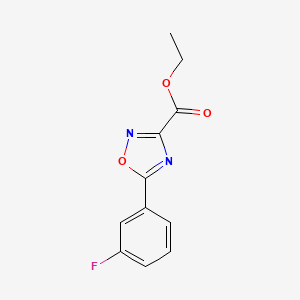
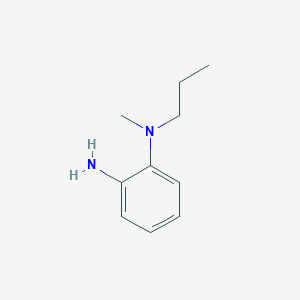
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone](/img/structure/B2407016.png)
![N-[Cyano(oxolan-3-yl)methyl]-3-(2-fluorophenyl)sulfanylpropanamide](/img/structure/B2407018.png)